molecular formula C17H18FN5O B2973320 4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine CAS No. 2380141-71-7

4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine

Cat. No.: B2973320
CAS No.: 2380141-71-7
M. Wt: 327.363
InChI Key: RYCUXPSQVHJQPB-UHFFFAOYSA-N
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Description

4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropyridine moiety can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolopyrrole core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is unique due to its combination of a fluoropyridine moiety and a pyrrolopyrrole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c1-11-4-16(21-10-20-11)22-6-12-8-23(9-13(12)7-22)17(24)14-2-3-19-5-15(14)18/h2-5,10,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCUXPSQVHJQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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